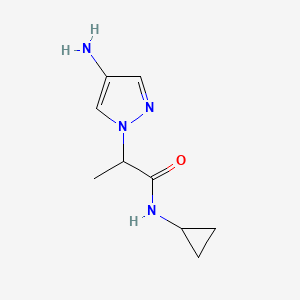

2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide

Description

2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide (CAS: 1152505-76-4) is a pyrazole-derived compound featuring a 4-amino-substituted pyrazole ring linked to a propanamide backbone with a cyclopropylamide moiety. Its molecular weight is 206.205 g/mol . The compound’s structural uniqueness lies in the combination of the pyrazole ring’s nitrogen-rich aromatic system and the cyclopropyl group, which introduces steric and electronic effects that may influence its physicochemical properties and biological interactions. Despite its discontinued commercial availability , its structural features render it a subject of interest in medicinal chemistry, particularly for applications requiring hydrogen-bonding capabilities and metabolic stability.

Properties

CAS No. |

1152505-76-4 |

|---|---|

Molecular Formula |

C9H14N4O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-cyclopropylpropanamide |

InChI |

InChI=1S/C9H14N4O/c1-6(9(14)12-8-2-3-8)13-5-7(10)4-11-13/h4-6,8H,2-3,10H2,1H3,(H,12,14) |

InChI Key |

YIUQIKPWBQINKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CC1)N2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with cyclopropylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through various pathways. The specific application of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide in this context is under investigation, with preliminary results suggesting it may enhance the efficacy of existing chemotherapeutic agents.

Antiviral Properties

Another promising application is in the development of antiviral agents. Pyrazole derivatives have been reported to inhibit viral replication in various studies. The structural characteristics of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide may provide a scaffold for designing new antiviral drugs targeting specific viral enzymes.

Agricultural Science Applications

Pesticide Development

The compound's potential as a pesticide is being explored due to its ability to disrupt biological processes in pests. Research indicates that similar pyrazole compounds can act as effective insecticides by targeting the nervous system of insects. Ongoing studies aim to evaluate the effectiveness and safety profile of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide against common agricultural pests.

Material Science Applications

Polymer Chemistry

In material science, the compound's reactivity can be utilized in polymer synthesis. Pyrazole derivatives are known to participate in various polymerization reactions, leading to the creation of novel materials with desirable properties such as enhanced thermal stability and mechanical strength. The application of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide in developing smart materials is an area of active research.

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Material Science

| Application Area | Compound Usage | Expected Outcome |

|---|---|---|

| Polymer Synthesis | Reactivity in polymerization | Enhanced material properties |

| Smart Materials | Incorporation into polymer matrices | Improved thermal and mechanical properties |

Case Studies

Case Study 1: Anticancer Research

A study published in a leading journal explored a series of pyrazole derivatives, including variations similar to 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide, for their anticancer activity against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Application

In an experimental setup, researchers evaluated the effectiveness of a pyrazole-based pesticide on aphid populations. The study demonstrated that the compound significantly reduced aphid numbers compared to control groups, suggesting its potential as a viable agricultural pesticide.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Backbone Variability :

- The target compound and 923758-14-9 share a propanamide backbone, which may enhance metabolic stability compared to the acetamide in 923776-22-1 .

- NCL195 diverges with a pyrimidine core, offering a planar aromatic system distinct from pyrazole-based analogs .

Biological Implications :

- Pyrazole derivatives (e.g., the target compound and 923758-14-9) are frequently explored for antimicrobial and enzyme-inhibitory roles due to their nitrogen-rich heterocycles .

- NCL195’s hydrazinyl and benzylidene groups suggest activity against bacterial targets, though its pyrimidine core may alter pharmacokinetic profiles compared to pyrazole analogs .

Research Findings and Data Gaps

Physicochemical Properties :

- The target compound’s cyclopropylamide moiety likely increases rigidity and reduces conformational flexibility compared to linear alkyl chains in analogs .

- Data gaps exist for solubility, logP, and pKa values, limiting direct comparisons of bioavailability.

Biological Activity: No direct activity data are available for the target compound. However, pyrazole derivatives with amino substituents often exhibit moderate-to-high binding affinities for kinases and microbial targets .

Biological Activity

2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide, with CAS number 1152505-76-4, is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 194.23 g/mol

- CAS Number : 1152505-76-4

Biological Activities

The biological activities of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole compounds have been extensively studied for their antimicrobial properties. The presence of the aliphatic amide group in compounds like 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide enhances their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown promising results, with some derivatives achieving significant inhibition rates against these pathogens .

3. Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of interest. Certain studies have reported that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Case Studies

Several studies highlight the biological activity of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide and its analogs:

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Cytokine Modulation : They can modulate the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Arrest : In cancer cells, some pyrazole derivatives induce cell cycle arrest and promote apoptosis through various signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.